3-Cyclopropoxy-4-isopropoxybenzonitrile
Description
3-Cyclopropoxy-4-isopropoxybenzonitrile is a benzonitrile derivative featuring cyclopropoxy and isopropoxy substituents at the 3- and 4-positions of the aromatic ring, respectively. The compound’s structure combines a nitrile group (-CN) with two ether-linked alkyl groups, influencing its physicochemical and biological properties.
- Applications: Benzonitriles are widely utilized in agrochemical and pharmaceutical industries.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)15-12-6-3-10(8-14)7-13(12)16-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3 |
InChI Key |
ZZCLXYCIKQPGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-isopropoxybenzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate, followed by a nucleophilic substitution reaction with 4-cyanophenol . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Cyclopropoxy-4-isopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core, using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-4-isopropoxybenzonitrile exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Cyclopropoxy-4-isopropoxybenzonitrile and Analogs
| Compound Name | CAS Registry No. | Substituents (Position) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Not Available | 3-Cyclopropoxy, 4-Isopropoxy | ~245.3 (estimated) | Agrochemical intermediates |
| 3-Cyclopentyloxy-4-methoxybenzonitrile | 159783-16-1 | 3-Cyclopentyloxy, 4-Methoxy | 245.3 | Pharmaceutical research |
| 4-Isopropoxy-3-methoxybenzyl chloride | 1036588-32-5 | 4-Isopropoxy, 3-Methoxy | 214.69 | Synthetic intermediate |
Substituent Effects on Physicochemical Properties
- Cyclopropoxy vs. However, cyclopentyloxy’s larger size may enhance steric shielding, improving metabolic stability in vivo.
- Isopropoxy vs.
Nitrile vs. Benzyl Chloride :
Unlike 4-isopropoxy-3-methoxybenzyl chloride (a reactive intermediate), the nitrile group in the target compound offers hydrogen-bond-accepting capabilities, which may influence binding affinity in biological targets .
Research Findings and Limitations
- Metabolic Stability : Cyclopropane-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait leveraged in drug design .
- Synthetic Challenges : The steric bulk of isopropoxy and cyclopropoxy groups may complicate synthetic steps, requiring optimized coupling conditions.
- Data Gaps: Limited published data on the exact compound necessitates extrapolation from analogs. For instance, solubility and toxicity profiles remain unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
